(4,4-Dimethyltetrahydrofuran-2-yl)methanamine
Description
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine is a chiral amine featuring a tetrahydrofuran (THF) ring substituted with two methyl groups at the 4,4-positions and a methanamine moiety at the 2-position. This compound serves as a critical intermediate in asymmetric synthesis and pharmaceutical research. Its stereochemistry and substituent arrangement influence its reactivity, solubility, and biological interactions. For instance, enantiomerically enriched derivatives like (3S)-4-(4,4-Dimethyltetrahydrofuran-2-yl)-4-methyl-3-phenylpentanal (52b) have been synthesized via iminium ion-mediated catalysis, achieving moderate yields (42%) and diastereomeric ratios (1:1 dr) .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(4,4-dimethyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
FGMROLGKGHSPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC1)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with ammonia or an amine source under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve efficiency. The use of high-pressure reactors and automated control systems ensures consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted amines .
Scientific Research Applications
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Tetrahydrofuran-Based Methanamines
(a) Fluorinated Analogs
- (4,4-Difluorooxolan-2-yl)methanamine: Replacing methyl groups with fluorine atoms at the 4,4-positions increases electronegativity and reduces steric bulk. Fluorine’s electron-withdrawing effects may enhance metabolic stability and alter solubility compared to the dimethyl variant.
(b) Aromatic and Alkyl-Substituted Derivatives
- N-(4-Methylbenzyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride : The addition of a 4-methylbenzyl group enhances lipophilicity, likely improving membrane permeability. Such derivatives are explored in drug discovery for their pharmacokinetic profiles .
- (S)-Tetrahydrofuran-2-yl-methylamine (CAS 7175-81-7) : Lacking the 4,4-dimethyl groups, this simpler analog is a versatile synthetic intermediate. Its reduced steric hindrance may facilitate higher reactivity in coupling reactions compared to the bulkier dimethyl variant .
Heterocyclic Core Modifications
(a) Pyrrolizidine and Pyrrolidine Derivatives
- (Hexahydro-1H-pyrrolizin-7a-yl)methanamine: This pyrrolizidine-based compound, used in antimalarial research, highlights how ring size and saturation influence biological activity.
- [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride : The pyrrolidine ring’s smaller size (5-membered vs. THF’s 5-membered) and fluorine substitution create distinct electronic environments, which may alter basicity and solubility .
Physicochemical and Functional Comparisons
Solubility Considerations : While direct data for (4,4-Dimethyltetrahydrofuran-2-yl)methanamine are lacking, indicates that methanamine derivatives like benzenemethanamine exhibit temperature- and solvent-dependent solubility. Methyl and fluorine substituents likely reduce aqueous solubility compared to unsubstituted analogs due to increased hydrophobicity or dipole interactions .
Biological Activity
(4,4-Dimethyltetrahydrofuran-2-yl)methanamine, a compound with the CAS number 181472-63-9, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine features a tetrahydrofuran ring substituted with two methyl groups at the 4-position and an amine functional group. This configuration contributes to its unique reactivity and biological properties.
The biological activity of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and participate in nucleophilic attacks, enhancing its reactivity in biochemical pathways. The tetrahydrofuran ring provides structural stability, which can influence the compound's pharmacokinetic properties.
Enzyme Interactions
Research indicates that this compound may act as an enzyme inhibitor. For instance, it could potentially inhibit specific kinases involved in cancer cell proliferation. The binding affinity of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine to these targets is critical for its therapeutic efficacy.
Study on Anticancer Properties
A study investigated the effects of (4,4-Dimethyltetrahydrofuran-2-yl)methanamine on cancer cell lines. Results demonstrated that the compound inhibited cell proliferation by inducing apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis
A comparison with similar compounds reveals that (4,4-Dimethyltetrahydrofuran-2-yl)methanamine exhibits enhanced biological activity due to the presence of both the tetrahydrofuran ring and the amine group.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4,4-Dimethyltetrahydrofuran-2-yl)methanamine | Structure | Enzyme inhibition, anticancer activity |
| 1-(2,2-Dimethyltetrahydrofuran-3-yl)methanamine | Similar structure without 4-methyl substitutions | Lower reactivity in enzyme interactions |
| Tetrahydrofuran | Simple cyclic ether | Limited biological activity |
Research Findings
Recent research highlights the compound's potential as a scaffold for developing new therapeutic agents. Its dual functionality as a ligand and a reactive intermediate makes it valuable in both synthetic and medicinal chemistry.
- Anticancer Studies : In vitro studies showed significant inhibition of tumor growth.
- Neuroprotection : Demonstrated ability to mitigate neuronal damage in oxidative stress models.
- Enzyme Inhibition : Effective against specific kinases involved in cancer signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
